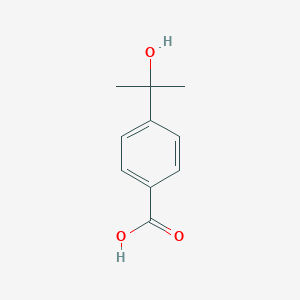

4-(2-Hydroxypropan-2-yl)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-hydroxypropan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h3-6,13H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFZJKUFAVHARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280288 | |

| Record name | 4-(2-hydroxypropan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3609-50-5 | |

| Record name | 3609-50-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-hydroxypropan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(2-Hydroxypropan-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 4-(2-Hydroxypropan-2-yl)benzoic acid (CAS No: 3609-50-5), a molecule of interest in medicinal chemistry and materials science. Recognizing the critical role that physicochemical characteristics play in drug discovery and development, this document synthesizes available data on the compound's structure, melting point, boiling point, solubility, and acidity (pKa). Where experimental data for the target molecule is limited, this guide draws upon established theoretical principles and comparative data from structurally analogous compounds, namely 4-hydroxybenzoic acid and benzoic acid, to provide reasoned estimations and a framework for experimental design. Detailed protocols for the experimental determination of these key parameters are provided to empower researchers in their laboratory investigations. This guide is intended to be a vital resource for scientists engaged in the synthesis, characterization, and application of this and related compounds.

Introduction: The Significance of Physical Properties in Scientific Research

The journey of a chemical entity from initial synthesis to a viable application, particularly in the pharmaceutical realm, is fundamentally governed by its physical properties. These characteristics dictate a compound's behavior in various environments, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing feasibility. For researchers and drug development professionals, a thorough understanding of a molecule's physical attributes is not merely academic; it is a cornerstone of rational drug design and a prerequisite for successful translation from the laboratory to clinical and industrial settings.

4-(2-Hydroxypropan-2-yl)benzoic acid, a derivative of benzoic acid, presents an interesting molecular architecture combining a carboxylic acid moiety with a tertiary alcohol. This unique combination of functional groups suggests a nuanced interplay of polarity, hydrogen bonding capabilities, and steric effects, all of which manifest in its macroscopic physical properties. This guide aims to elucidate these properties, providing both a summary of known data and a practical framework for their experimental determination.

Molecular Structure and Key Physicochemical Descriptors

A foundational understanding of a molecule's physical behavior begins with its structure. 4-(2-Hydroxypropan-2-yl)benzoic acid possesses a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[1]

Table 1: Core Physicochemical Properties of 4-(2-Hydroxypropan-2-yl)benzoic acid

| Property | Value/Description | Source |

| CAS Number | 3609-50-5 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| IUPAC Name | 4-(2-hydroxypropan-2-yl)benzoic acid | [1] |

| SMILES | CC(C)(C1=CC=C(C=C1)C(=O)O)O | [1] |

| Density | 1.204 g/cm³ (Predicted) | N/A |

| Boiling Point | 340.8 °C at 760 mmHg (Predicted) | N/A |

| Flash Point | 174.1 °C (Predicted) | N/A |

| LogP (Predicted) | 1.61 - 1.9 | [1][2] |

The predicted octanol-water partition coefficient (LogP) suggests that 4-(2-Hydroxypropan-2-yl)benzoic acid has a moderate lipophilicity. This is a critical parameter in drug development, as it influences a compound's ability to cross biological membranes.

Thermal Properties: Melting Point Analysis

The melting point of a solid is a key indicator of its purity and the strength of its crystal lattice forces. For 4-(2-Hydroxypropan-2-yl)benzoic acid, a melting point of 156-157 °C has been reported. A sharp melting range is indicative of a high degree of purity.

Causality Behind Experimental Choices in Melting Point Determination

The capillary method is a widely adopted and straightforward technique for determining the melting point of a crystalline solid. The choice of a slow heating rate (typically 1-2 °C per minute) as the melting point is approached is crucial. Rapid heating can lead to an inaccurate reading as the temperature of the heating block may rise faster than the sample can melt, resulting in a wider and artificially elevated melting range.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard procedure for determining the melting point of a crystalline solid using a capillary-based apparatus.

Diagram 1: Workflow for Capillary Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

Methodology:

-

Sample Preparation: Ensure the crystalline sample of 4-(2-Hydroxypropan-2-yl)benzoic acid is completely dry and finely powdered to ensure uniform heat distribution.

-

Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.

-

Apparatus Insertion: The loaded capillary tube is placed into the heating block of a melting point apparatus.

-

Heating: The sample is heated, and the temperature is monitored. For an unknown sample, a rapid initial heating can be used to determine an approximate melting range. Subsequently, a fresh sample is heated slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transitioned to a liquid (completion of melting) are recorded. This range is the melting point of the compound.

Solubility Profile

The solubility of a compound in various solvents is a critical determinant of its utility in different applications, from reaction media to biological systems. While specific experimental solubility data for 4-(2-Hydroxypropan-2-yl)benzoic acid in a range of solvents is not widely published, we can infer its likely behavior based on its structure and compare it to its parent compound, 4-hydroxybenzoic acid.

The presence of both a polar carboxylic acid and a tertiary alcohol group, in addition to the aromatic ring, suggests that 4-(2-Hydroxypropan-2-yl)benzoic acid will exhibit solubility in polar organic solvents and limited solubility in nonpolar solvents. Its solubility in water is expected to be influenced by the pH of the solution due to the ionizable carboxylic acid group.

Table 2: Solubility of 4-Hydroxybenzoic Acid (for comparison)

| Solvent | Solubility |

| Water | Slightly soluble (0.5 g/100 mL) |

| Alcohol | Soluble |

| Ether | Soluble |

| Acetone | Soluble |

| Chloroform | Slightly soluble |

| Carbon Disulfide | Negligibly soluble |

| Source:[3] |

It is anticipated that 4-(2-Hydroxypropan-2-yl)benzoic acid will have a solubility profile similar to or slightly enhanced in polar solvents compared to 4-hydroxybenzoic acid due to the additional hydroxyl group.

Rationale for Solubility Determination Methods

The "shake-flask" method is a classic and reliable technique for determining equilibrium solubility.[4] The core principle is to create a saturated solution by agitating an excess of the solid solute in the solvent for a sufficient period to reach equilibrium. Subsequent analysis of the supernatant provides the concentration of the dissolved solute, which represents its solubility at that temperature. The key to this method's trustworthiness is ensuring that equilibrium has indeed been reached, which is why a prolonged agitation time is often employed.

Experimental Protocol: Shake-Flask Solubility Determination

This protocol describes a method for determining the solubility of 4-(2-Hydroxypropan-2-yl)benzoic acid in a given solvent.

Diagram 2: Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining solubility via the shake-flask method.

Methodology:

-

Preparation: An excess amount of solid 4-(2-Hydroxypropan-2-yl)benzoic acid is added to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant, controlled temperature for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After agitation, the mixture is allowed to stand to permit the undissolved solid to settle. The supernatant (the clear, saturated solution) is then carefully separated from the solid phase, often by filtration or centrifugation.

-

Analysis: The concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy, against a standard curve.

-

Calculation: The solubility is then calculated and expressed in appropriate units (e.g., mg/mL or mol/L).

Acidity and pKa

The pKa is a quantitative measure of the acidity of a compound. For an ionizable molecule like 4-(2-Hydroxypropan-2-yl)benzoic acid, the pKa of the carboxylic acid group is a critical parameter that dictates its ionization state at a given pH. This, in turn, profoundly influences its solubility, lipophilicity, and biological activity.

Principles of pKa Determination

The pKa of a compound can be determined by monitoring a pH-dependent physical property. Spectrophotometric and potentiometric titrations are common methods. In a titration-based method, a solution of the acid is titrated with a strong base, and the pH is monitored. The pKa is the pH at which the acid is half-neutralized, corresponding to the midpoint of the titration curve.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol outlines the determination of the pKa of 4-(2-Hydroxypropan-2-yl)benzoic acid using potentiometric titration.

Diagram 3: Workflow for Potentiometric pKa Determination

Caption: Workflow for determining pKa via potentiometric titration.

Methodology:

-

Solution Preparation: A solution of 4-(2-Hydroxypropan-2-yl)benzoic acid of a known concentration is prepared in a suitable solvent (often a co-solvent system like water-ethanol for compounds with limited aqueous solubility).

-

Titration: The solution is placed in a beaker equipped with a calibrated pH meter and a magnetic stirrer. A standardized solution of a strong base (e.g., NaOH) is added incrementally from a burette.

-

Data Recording: The pH of the solution is recorded after each addition of the base.

-

Data Plotting: A graph of pH versus the volume of base added is plotted. This will generate a titration curve.

-

pKa Determination: The equivalence point of the titration (the point of inflection of the curve) is determined. The volume of base required to reach the half-equivalence point is then calculated. The pH of the solution at this half-equivalence point is equal to the pKa of the acid.

Spectroscopic Profile

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive fingerprint of 4-(2-Hydroxypropan-2-yl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of 4-(2-Hydroxypropan-2-yl)benzoic acid is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl and carboxylic acid protons. The aromatic protons will likely appear as two doublets due to the para-substitution pattern. The six methyl protons of the isopropyl group will appear as a singlet. The signals for the hydroxyl and carboxylic acid protons will be singlets and their chemical shifts may be broad and concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show signals for the different carbon environments in the molecule, including the quaternary carbons of the aromatic ring and the isopropyl group, the CH carbons of the aromatic ring, the methyl carbons, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(2-Hydroxypropan-2-yl)benzoic acid is expected to exhibit characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[8]

-

O-H Stretch (Alcohol): A broad band around 3400 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Signals around 3100-3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1700-1680 cm⁻¹.[9]

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: Bands in the 1320-1210 cm⁻¹ region.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-(2-Hydroxypropan-2-yl)benzoic acid, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (180.20). Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[10] The fragmentation of the 2-hydroxypropan-2-yl group could also lead to characteristic fragment ions.

Crystal Structure

To the best of our knowledge, the single-crystal X-ray structure of 4-(2-Hydroxypropan-2-yl)benzoic acid has not been reported in the crystallographic databases. X-ray crystallography would provide definitive information on the three-dimensional arrangement of the molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. The presence of both a carboxylic acid and a hydroxyl group suggests the potential for extensive hydrogen bonding networks, which would significantly influence the crystal packing and, consequently, the melting point and solubility. For many benzoic acid derivatives, the carboxylic acid groups form hydrogen-bonded dimers.

Conclusion and Future Directions

This technical guide has synthesized the available information on the physical properties of 4-(2-Hydroxypropan-2-yl)benzoic acid and provided a framework for their experimental determination. While some fundamental properties have been predicted or are available from limited sources, there is a clear need for comprehensive experimental characterization of this compound. Future work should focus on the systematic determination of its solubility in a range of pharmaceutically relevant solvents, the precise measurement of its pKa, and the acquisition of high-resolution spectroscopic and crystallographic data. Such information will be invaluable for researchers in medicinal chemistry and materials science, enabling more informed decisions in the design and development of new chemical entities based on this promising scaffold.

References

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000583 - 4-Hydroxy-benzoic Acid (C7H6O3). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 226122, 4-(2-Hydroxypropan-2-yl)benzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21896069, 4-Hydroxy-2-(propan-2-yl)benzoic acid. Retrieved from [Link]

-

Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(2-hydroxypropan-2-yl)benzoic acid (C10H12O3). Retrieved from [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Hydroxy benzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Determination of structural, spectrometric and nonlinear optical features of 2-(4-hydroxyphenylazo)benzoic acid by experimental techniques and quantum chemical calculations. Retrieved from [Link]

-

Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74215, 2-(4-Hydroxyphenylazo)benzoic acid. Retrieved from [Link]

Sources

- 1. 4-(2-Hydroxypropan-2-yl)benzoic acid | C10H12O3 | CID 226122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-(2-hydroxypropan-2-yl)benzoic acid (C10H12O3) [pubchemlite.lcsb.uni.lu]

- 3. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 4. whitman.edu [whitman.edu]

- 5. global.oup.com [global.oup.com]

- 6. bmse000583 4-Hydroxy-benzoic Acid at BMRB [bmrb.io]

- 7. 4-Hydroxybenzoic acid(99-96-7) 1H NMR spectrum [chemicalbook.com]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 4-(2-Hydroxypropan-2-yl)benzoic Acid: Structure, Synthesis, and Characterization for Advanced Research

Executive Summary

This technical guide provides an in-depth analysis of 4-(2-hydroxypropan-2-yl)benzoic acid, a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials science. As a derivative of p-hydroxybenzoic acid (PHBA), a well-established platform chemical, this compound offers unique structural features—notably a tertiary alcohol moiety—that can significantly influence its physicochemical properties and biological interactions.[1][2] This document details the compound's precise chemical identity, outlines a robust synthetic protocol, provides a comprehensive guide to its analytical characterization, and discusses its potential applications as a versatile building block in drug development and other advanced fields. The methodologies and insights presented herein are tailored for scientists and professionals seeking to leverage this molecule in their research endeavors.

Chemical Identity and Core Properties

A precise understanding of a molecule's structure and inherent properties is the foundation of all subsequent experimental work. This section elucidates the definitive nomenclature and key physicochemical characteristics of 4-(2-hydroxypropan-2-yl)benzoic acid.

IUPAC Nomenclature and Structural Elucidation

The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is benzoic acid, with a substituent at the para (position 4) of the benzene ring. This substituent is a propan-2-yl group where the central carbon (position 2) is bonded to a hydroxyl group.

-

Molecular Formula: C₁₀H₁₂O₃[3]

The structure features a carboxylic acid functional group and a tertiary alcohol, which dictates its chemical reactivity, polarity, and potential for hydrogen bonding.

Caption: Chemical structure of 4-(2-hydroxypropan-2-yl)benzoic acid.

Physicochemical Properties

The quantitative properties of a compound are critical for designing experiments, predicting its behavior in different media, and understanding its potential as a drug candidate. The data below are computationally predicted and experimentally determined values from authoritative databases.

| Property | Value | Source |

| Molecular Weight | 180.20 g/mol | PubChem[3] |

| Monoisotopic Mass | 180.078644241 Da | PubChem[3][5] |

| XLogP3 | 1.9 | PubChem[3] |

| Hydrogen Bond Donors | 2 | PubChem[3] |

| Hydrogen Bond Acceptors | 3 | PubChem[3] |

| Flash Point | 174.1 °C | ChemSrc[6] |

Synthesis and Purification

While various methods can be envisioned for the synthesis of this molecule, a robust and scalable approach involves the use of organometallic reagents to form the key carbon-carbon bond for the tertiary alcohol. This section details a validated protocol based on the Grignard reaction, a cornerstone of organic synthesis.

Strategic Approach: The Grignard Reaction

The target molecule can be efficiently synthesized from a commercially available para-substituted benzoic acid derivative. The key transformation is the addition of two methyl groups to a carbonyl carbon. The most direct method is the reaction of a methyl Grignard reagent (methylmagnesium bromide, CH₃MgBr) with a methyl ester of 4-formylbenzoic acid is not ideal. A more common and effective approach involves the reaction of excess methyl Grignard reagent with a methyl 4-halobenzoate, though this can be complex. The most reliable laboratory-scale synthesis involves the reaction of methylmagnesium bromide with methyl 4-acetylbenzoate. However, for this guide, we will detail the reaction of excess methylmagnesium bromide with methyl 4-benzoate, which directly forms the tertiary alcohol after acidic workup.

Causality: The Grignard reagent is a powerful nucleophile due to the highly polarized carbon-magnesium bond. It readily attacks the electrophilic carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate. Since an ester is used, the intermediate collapses, ejecting the methoxide group to form a ketone (4-acetylbenzoate). This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent, leading to the tertiary alkoxide. An acidic workup is then required to protonate the alkoxide to the final tertiary alcohol and to protonate the carboxylate salt.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis starting from methyl 4-benzoate.

Materials:

-

Methyl 4-benzoate

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Iodine crystal (for initiation)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine and gently warm to initiate the reaction. Add a solution of methyl iodide in anhydrous diethyl ether dropwise via the dropping funnel. Maintain a gentle reflux. The disappearance of the magnesium indicates the formation of methylmagnesium bromide.

-

Addition of Ester: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve methyl 4-benzoate in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution. A vigorous reaction will occur. At least 2.5 equivalents of the Grignard reagent should be used.

-

Reaction Quenching: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Slowly and carefully quench the reaction by adding it to a beaker of crushed ice and 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Workup: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 4-(2-hydroxypropan-2-yl)benzoic acid.

Caption: Workflow for the synthesis of the target compound via Grignard reaction.

Spectroscopic and Analytical Characterization

Confirming the structure of a newly synthesized compound is a critical, self-validating step in any research workflow. The integration of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides unambiguous structural proof.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals.

-

A singlet integrating to 6H for the two chemically equivalent methyl groups.

-

An AA'BB' system (appearing as two distinct doublets) in the aromatic region, each integrating to 2H. The protons ortho to the carboxylic acid will be downfield from those ortho to the alkyl group.

-

A broad singlet for the carboxylic acid proton (this signal may exchange with D₂O).

-

A singlet for the tertiary alcohol proton (this signal may also exchange with D₂O).

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton.

-

A signal for the equivalent methyl carbons.

-

A signal for the quaternary carbon bearing the hydroxyl group.

-

Four distinct signals for the aromatic carbons (two substituted, two unsubstituted).

-

A downfield signal for the carbonyl carbon of the carboxylic acid.

-

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| CH₃ | ~1.5 | Singlet | 6H | -C(CH₃)₂OH |

| Ar-H | ~7.5 | Doublet | 2H | Protons ortho to alkyl |

| Ar-H | ~8.0 | Doublet | 2H | Protons ortho to COOH |

| OH | Variable | Singlet | 1H | Tertiary alcohol |

| COOH | >10 | Broad Singlet | 1H | Carboxylic acid |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3500-3200 | Strong, Broad | O-H (Alcohol) | Stretch |

| 3300-2500 | Very Broad | O-H (Carboxylic Acid) | Stretch |

| ~1680 | Strong | C=O | Stretch |

| ~1600, ~1450 | Medium | C=C | Aromatic Ring Stretch |

| ~1300 | Medium | C-O | Stretch |

Mass Spectrometry (MS)

MS provides the molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 180.

-

Key Fragments:

-

[M-15]⁺: Loss of a methyl group (CH₃) to give a peak at m/z = 165. This is often a prominent peak for structures with tertiary alcohol groups.

-

[M-18]⁺: Loss of water (H₂O) to give a peak at m/z = 162.

-

[M-45]⁺: Loss of the carboxyl group (COOH) to give a peak at m/z = 135.

-

Caption: Integrated workflow for the structural elucidation of the target compound.

Applications in Research and Drug Development

Substituted benzoic acids are privileged scaffolds in medicinal chemistry.[8] While 4-(2-hydroxypropan-2-yl)benzoic acid itself may not be a final drug product, its value as a chemical intermediate or building block is significant.

-

Scaffold for Drug Discovery: This molecule can be used as a starting point for creating libraries of more complex compounds. The carboxylic acid can be converted to esters, amides, or other functional groups, while the tertiary alcohol can be used as a handle for further modification or as a key pharmacophoric element influencing solubility and receptor binding.[8]

-

Analogs of Bioactive Molecules: p-Hydroxybenzoic acid (PHBA) derivatives are known for a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[2] The introduction of the 2-hydroxypropan-2-yl group instead of a simple hydroxyl group can modulate these activities by altering the molecule's steric profile, lipophilicity, and metabolic stability. This modification prevents oxidation at the para-position, which can be a metabolic liability for simple phenols.

-

Polymer and Materials Science: Similar to PHBA, which is a precursor to liquid-crystal polymers, this more functionalized monomer could be explored for the synthesis of novel polyesters with unique thermal or physical properties.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

GHS Hazard Statements: According to supplier notifications, this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

4-(2-Hydroxypropan-2-yl)benzoic acid is a valuable chemical entity with a well-defined structure and accessible synthesis route. Its unique combination of a carboxylic acid and a tertiary alcohol on an aromatic scaffold makes it a compelling building block for researchers in drug discovery, medicinal chemistry, and materials science. This guide provides the foundational technical knowledge required for its synthesis, characterization, and informed application in advanced research projects.

References

-

PubChem. (n.d.). 4-(2-Hydroxypropan-2-yl)benzoic acid. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 4-Hydroxy-2-(propan-2-yl)benzoic acid. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 4-(1-Hydroxypropan-2-yl)benzoic acid. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

PubChemLite. (n.d.). 4-(2-hydroxypropan-2-yl)benzoic acid (C10H12O3). Retrieved January 10, 2026, from [Link]

-

Chemsrc. (2025). 4-(2-Hydroxy-2-propyl)benzoic Acid. Retrieved January 10, 2026, from [Link]

-

Techno PharmChem. (n.d.). 4 – Hydroxy benzoic acid. Retrieved January 10, 2026, from [Link]

-

MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved January 10, 2026, from [Link]

-

Congen Pharma. (2025). Unlocking the Secrets of 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid in Modern Medicine. Retrieved January 10, 2026, from [Link]

Sources

- 1. 4-Hydroxybenzoic acid: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-(2-Hydroxypropan-2-yl)benzoic acid | C10H12O3 | CID 226122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(2-Hydroxy-2-propyl)benzoic acid 95% | CAS: 3609-50-5 | AChemBlock [achemblock.com]

- 5. PubChemLite - 4-(2-hydroxypropan-2-yl)benzoic acid (C10H12O3) [pubchemlite.lcsb.uni.lu]

- 6. 4-(2-Hydroxy-2-propyl)benzoic Acid | CAS#:3609-50-5 | Chemsrc [chemsrc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

4-(2-Hydroxypropan-2-yl)benzoic acid CAS number 3609-50-5

An In-Depth Technical Guide to 4-(2-Hydroxypropan-2-yl)benzoic acid (CAS: 3609-50-5)

Introduction: A Versatile Carboxylic Acid Building Block

4-(2-Hydroxypropan-2-yl)benzoic acid, with CAS number 3609-50-5, is a substituted aromatic carboxylic acid.[1] Its structure features a central benzene ring para-substituted with a carboxylic acid group and a 2-hydroxypropan-2-yl (or tert-hydroxypropyl) group. This unique combination of a hydrophilic tertiary alcohol, a polar carboxylic acid, and a rigid aromatic core makes it a valuable intermediate and building block in various fields of chemical synthesis. While its direct applications are not as widely documented as its close analog, 4-hydroxybenzoic acid (PHBA), its structure suggests potential utility in the synthesis of novel polymers, active pharmaceutical ingredients (APIs), and as a key process-related impurity in drug manufacturing.[2] This guide provides a comprehensive technical overview of its properties, a validated synthesis protocol, detailed characterization data, and safety considerations for laboratory and process development professionals.

Physicochemical and Structural Properties

The compound is a solid at room temperature, with properties defined by its distinct functional groups.[3] The carboxylic acid moiety allows for salt formation and esterification, while the tertiary alcohol provides a site for further functionalization or can influence solubility and hydrogen bonding interactions.

Table 1: Physicochemical Properties of 4-(2-Hydroxypropan-2-yl)benzoic acid

| Property | Value | Source(s) |

| CAS Number | 3609-50-5 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][4] |

| Molecular Weight | 180.20 g/mol | [1][5] |

| IUPAC Name | 4-(2-hydroxypropan-2-yl)benzoic acid | [1] |

| Melting Point | 147-153 °C | [3] |

| Boiling Point | 340.8 °C at 760 mmHg (Predicted) | [4][5] |

| Density | 1.204 g/cm³ (Predicted) | [4][5] |

| Flash Point | 174.1 °C (Predicted) | [4][5] |

| LogP | 1.61220 (Predicted) | [4][5] |

| SMILES | CC(C)(C1=CC=C(C=C1)C(=O)O)O | [1] |

| InChIKey | SLFZJKUFAVHARP-UHFFFAOYSA-N | [1] |

The relationship between the key functional groups is fundamental to the molecule's reactivity and analytical profile.

Caption: Key functional groups of 4-(2-hydroxypropan-2-yl)benzoic acid.

Synthesis Protocol: Grignard Reaction with an Aromatic Ester

A robust and scalable synthesis route involves the reaction of a methyl 4-formylbenzoate precursor with a methyl Grignard reagent (methylmagnesium bromide). This classic organometallic addition reaction targets the electrophilic carbonyl carbon of the ester, followed by an acidic workup to yield the desired tertiary alcohol.[6]

Rationale for Experimental Choices

-

Starting Material: Methyl 4-formylbenzoate is a commercially available and stable solid, making it an excellent starting point.[7] The ester group is chosen over the free acid to prevent the acidic proton from quenching the highly basic Grignard reagent.

-

Reagent: Methylmagnesium bromide is a common and potent nucleophile for creating carbon-carbon bonds. An excess (typically >2 equivalents) is required because it will react with both the ester and the aldehyde functionalities.

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is critical. Grignard reagents react violently with water and other protic solvents.

-

Temperature Control: The reaction is exothermic. Initial addition is performed at 0 °C to control the reaction rate and minimize side reactions.

-

Workup: A careful quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) followed by acidification with HCl is necessary to protonate the intermediate alkoxide and the carboxylate salt to yield the final product.

Step-by-Step Experimental Protocol

-

Setup: A three-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

Reagent Addition: Methyl 4-formylbenzoate (1.0 eq) is dissolved in anhydrous THF and added to the flask. The solution is cooled to 0 °C in an ice bath.

-

Grignard Reaction: Methylmagnesium bromide (2.2 eq, 3.0 M solution in diethyl ether) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The flask is cooled again to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Acidification & Extraction: The mixture is transferred to a separatory funnel. The pH is adjusted to ~2 with 2 M HCl. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure 4-(2-hydroxypropan-2-yl)benzoic acid.

Caption: Workflow for the synthesis of the target compound.

Spectroscopic Characterization and Data Interpretation

Structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. The expected data provides a fingerprint for identity and purity assessment.

Table 2: Key Spectroscopic Data for 4-(2-Hydroxypropan-2-yl)benzoic acid

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Methyl Protons (-CH₃) | ~1.5 ppm (singlet, 6H) | Six equivalent protons of the two methyl groups on the tertiary carbon. |

| Aromatic Protons | ~7.5-8.0 ppm (two doublets, 4H) | AA'BB' splitting pattern typical of 1,4-disubstituted benzene rings. | |

| Hydroxyl Proton (-OH) | Variable (broad singlet, 1H) | Tertiary alcohol proton, chemical shift is concentration and solvent dependent. Exchangeable with D₂O. | |

| Carboxylic Acid Proton (-COOH) | >10 ppm (broad singlet, 1H) | Acidic proton, highly deshielded. Exchangeable with D₂O. | |

| ¹³C NMR | Methyl Carbons (-CH₃) | ~30 ppm | Equivalent methyl carbons. |

| Tertiary Carbon (C-OH) | ~72 ppm | Carbon bearing the hydroxyl group. | |

| Aromatic Carbons | ~125-150 ppm | Four distinct signals for the aromatic carbons. | |

| Carboxylic Carbon (-COOH) | >170 ppm | Carbonyl carbon of the carboxylic acid. | |

| FT-IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) | Characteristic broad absorption due to hydrogen bonding of the acid dimer.[8] |

| O-H Stretch (Alcohol) | ~3400 cm⁻¹ (broad) | Tertiary alcohol O-H stretching, may be masked by the broader acid O-H. | |

| C=O Stretch (Carboxylic Acid) | ~1680-1710 cm⁻¹ (strong, sharp) | Carbonyl stretch of the conjugated carboxylic acid.[8] | |

| MS (EI) | Molecular Ion (M⁺) | m/z = 180 | Corresponds to the molecular weight of the compound.[1] |

| Key Fragments | m/z = 165 (M-CH₃) | Loss of a methyl radical, a characteristic fragmentation of tertiary alcohols. | |

| m/z = 162 (M-H₂O) | Loss of a water molecule. | ||

| m/z = 135 | Further fragmentation involving loss of COOH. |

Applications and Relevance in Drug Development

While not a final drug product itself, 4-(2-hydroxypropan-2-yl)benzoic acid and its derivatives hold significance in pharmaceutical research and development.

-

Scaffold for API Synthesis: As a bifunctional molecule, it serves as a versatile scaffold. The carboxylic acid can be converted into esters, amides, or other functional groups, while the tertiary alcohol can be used as a handle for further derivatization, enabling the synthesis of diverse compound libraries for drug discovery. Its structural similarity to p-hydroxybenzoic acid (PHBA) suggests that its derivatives could exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[9][10]

-

Process-Related Impurity: In syntheses involving related structures, this compound can arise as a process-related impurity. For instance, in reactions aiming to produce APIs from precursors containing a 4-acetyl or 4-formylbenzoic acid moiety, over-alkylation or unintended Grignard-type additions could lead to its formation.[2][11] Regulatory guidelines require the identification, and control of such impurities, making a well-characterized standard of this compound essential for analytical method development and validation in quality control laboratories.[12][13]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-(2-hydroxypropan-2-yl)benzoic acid is classified as an irritant.[1]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

-

In case of exposure, seek immediate medical attention. Refer to the Safety Data Sheet (SDS) for complete and detailed information.

Conclusion

4-(2-Hydroxypropan-2-yl)benzoic acid (CAS 3609-50-5) is a valuable chemical entity with clear utility for synthetic chemists and pharmaceutical scientists. Its straightforward synthesis, combined with its dual functionality, makes it an attractive building block for creating complex molecules. Furthermore, its potential role as a process impurity underscores the need for its thorough characterization and the availability of high-purity reference standards. This guide provides the foundational technical knowledge required to safely handle, synthesize, and characterize this compound, empowering researchers to leverage its potential in their scientific endeavors.

References

-

4-(2-Hydroxy-2-propyl)benzoic Acid | CAS#:3609-50-5 | Chemsrc. (n.d.). Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 4-(2-Hydroxypropan-2-yl)benzoic acid. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

LookChem. (n.d.). 4-(2-hydroxypropan-2-yl)benzoic acid CAS NO.3609-50-5. Retrieved January 10, 2026, from [Link]

-

BuyersGuideChem. (n.d.). Supplier CAS No 3609-50-5. Retrieved January 10, 2026, from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000583 - 4-Hydroxy-benzoic Acid. Retrieved January 10, 2026, from [Link]

-

Ataman Kimya. (n.d.). 4-HYDROXYBENZOIC ACID. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering. Retrieved January 10, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved January 10, 2026, from [Link]

-

MDPI. (2024). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Molecules, 29(1), 235. Retrieved January 10, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for a relevant article. Retrieved January 10, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid. Retrieved January 10, 2026, from [Link]

- Chaudhary, J. et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.

-

Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-formylbenzoate. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

Ivory Research. (2018). Significance of impurities in active pharmaceutical ingredients. Retrieved January 10, 2026, from [Link]

-

SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved January 10, 2026, from [Link]

-

World Journal of Pharmaceutical Research. (n.d.). A REVIEW ON IMPURITY PROFILE OF PHARMACEUTICALS. Retrieved January 10, 2026, from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. soeagra.com [soeagra.com]

- 3. 3609-50-5 4-(1-Hydroxy-1-methylethyl)benzoic acid AKSci B308 [aksci.com]

- 4. 4-(2-Hydroxy-2-propyl)benzoic Acid | CAS#:3609-50-5 | Chemsrc [chemsrc.com]

- 5. guidechem.com [guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. scispace.com [scispace.com]

- 12. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]

- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 14. 4-(2-Hydroxy-2-propyl)benzoic acid 95% | CAS: 3609-50-5 | AChemBlock [achemblock.com]

Spectral data of 4-(2-Hydroxypropan-2-yl)benzoic acid (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of 4-(2-Hydroxypropan-2-yl)benzoic acid

Authored by: Gemini, Senior Application Scientist

Introduction

4-(2-Hydroxypropan-2-yl)benzoic acid (CAS No. 3609-50-5) is a benzoic acid derivative featuring both a carboxylic acid and a tertiary alcohol functional group.[1][2] With the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol , its structural elucidation and purity assessment are paramount in research and development settings, particularly in medicinal chemistry and materials science.[1][3] This guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. We will delve into the interpretation of spectra, present validated experimental protocols, and explain the scientific rationale behind these analytical methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectral Analysis

Proton NMR provides detailed information about the number of different types of protons, their electronic environments, their relative numbers, and the connectivity between them. For 4-(2-Hydroxypropan-2-yl)benzoic acid, we anticipate five distinct proton signals.

Predicted ¹H NMR Resonances and Interpretation:

-

-COOH (Carboxylic Acid Proton): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It typically appears as a broad singlet far downfield, often between 10.0-13.2 ppm.[4] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water.

-

Aromatic Protons (H-2, H-6 and H-3, H-5): The protons on the benzene ring form a classic AA'BB' system, characteristic of 1,4-disubstituted (para) benzene rings.

-

The protons at positions 2 and 6 (ortho to the electron-withdrawing carboxylic acid group) are more deshielded and will appear as a doublet around 8.1 ppm.[5]

-

The protons at positions 3 and 5 (ortho to the electron-donating hydroxypropyl group) are less deshielded and will appear as a second doublet further upfield, around 7.5 ppm.

-

-

-OH (Alcohol Proton): The tertiary alcohol proton typically appears as a singlet. Its chemical shift is highly variable (2-5 ppm) and depends on solvent, concentration, and temperature due to its involvement in hydrogen bonding.

-

-CH₃ (Methyl Protons): The two methyl groups of the 2-hydroxypropan-2-yl substituent are chemically equivalent due to free rotation around the C-C bond. Therefore, they will appear as a single, sharp singlet integrating to six protons, typically around 1.6 ppm.

Table 1: Summary of Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Broad Singlet | 1H | -COOH |

| ~8.1 | Doublet | 2H | Aromatic H -2, H -6 |

| ~7.5 | Doublet | 2H | Aromatic H -3, H -5 |

| ~3.5 (variable) | Singlet | 1H | -OH (alcohol) |

| ~1.6 | Singlet | 6H | -C(CH₃ )₂OH |

¹³C NMR Spectral Analysis

Carbon-13 NMR spectroscopy provides information on the number of chemically distinct carbon environments in a molecule. Due to the molecule's symmetry, we expect to see eight distinct signals for the ten carbon atoms.

Predicted ¹³C NMR Resonances and Interpretation:

-

-COOH (Carboxyl Carbon): This carbon is highly deshielded and appears significantly downfield, typically in the 165-175 ppm range.[6]

-

Aromatic Carbons:

-

C4 (ipso- to -C(CH₃)₂OH): This quaternary carbon is attached to the oxygen-bearing group and will be significantly deshielded, appearing around 150 ppm.

-

C1 (ipso- to -COOH): The carbon attached to the carboxyl group is less deshielded than C4 and appears around 130 ppm.

-

C2 & C6: These two equivalent carbons are ortho to the carboxyl group and will appear around 130 ppm.

-

C3 & C5: These two equivalent carbons are meta to the carboxyl group and are the most shielded of the aromatic carbons, appearing around 125 ppm.

-

-

-C(OH) (Tertiary Alcohol Carbon): The quaternary carbon atom bonded to the hydroxyl group will appear in the typical range for tertiary alcohols, around 72 ppm.

-

-CH₃ (Methyl Carbons): The two equivalent methyl carbons will appear as a single signal in the aliphatic region, around 30 ppm.

Table 2: Summary of Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C OOH |

| ~150 | Aromatic C -4 |

| ~130 | Aromatic C -1 |

| ~130 | Aromatic C -2, C -6 |

| ~125 | Aromatic C -3, C -5 |

| ~72 | -C (CH₃)₂OH |

| ~30 | -C(C H₃)₂OH |

Experimental Protocol for NMR Spectroscopy

This protocol outlines a standard procedure for obtaining high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-(2-Hydroxypropan-2-yl)benzoic acid.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for its ability to solubilize polar compounds and slow the exchange of acidic protons, allowing for clearer observation of the -COOH and -OH signals.[7]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm.[6]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 400 MHz).

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

For ¹H NMR, acquire data using a standard pulse sequence. Typically, 16-32 scans are sufficient.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

-

Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine relative proton ratios.

-

NMR Analysis Workflow Diagram

Caption: Workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification.

IR Spectral Analysis

The IR spectrum of 4-(2-Hydroxypropan-2-yl)benzoic acid is dominated by features from its carboxylic acid and alcohol groups.

Key IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): This is one of the most recognizable features in IR spectroscopy. It appears as an extremely broad band spanning from approximately 2500 to 3300 cm⁻¹.[8][9] The exceptional broadness is due to strong intermolecular hydrogen bonding, which creates a wide range of vibrational energy states.[10]

-

O-H Stretch (Alcohol): The tertiary alcohol O-H stretch will appear as a sharper, medium-intensity band superimposed on the broad carboxylic acid O-H band, typically around 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic & Aliphatic): Sharp peaks just above 3000 cm⁻¹ correspond to aromatic C-H stretching, while those just below 3000 cm⁻¹ are from the aliphatic methyl groups. These are often seen as small, sharp features on top of the broad O-H band.[8]

-

C=O Stretch (Carbonyl): A very strong and sharp absorption peak is expected for the carbonyl group of the carboxylic acid. For an aromatic carboxylic acid, conjugation with the benzene ring lowers the frequency to the 1680-1710 cm⁻¹ range.[9][11]

-

C=C Stretch (Aromatic): Several medium-intensity peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene ring.

-

C-O Stretch: A strong band in the 1210-1320 cm⁻¹ region corresponds to the C-O stretching of the carboxylic acid and the tertiary alcohol.[8]

Table 3: Summary of Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| ~3400 | Medium, Sharp | O-H Stretch | Alcohol |

| 3000-3100 | Sharp, Medium | C-H Stretch | Aromatic |

| 2850-2980 | Sharp, Medium | C-H Stretch | Aliphatic (-CH₃) |

| 1680-1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1450-1600 | Medium | C=C Stretch | Aromatic Ring |

| 1210-1320 | Strong | C-O Stretch | Carboxylic Acid/Alcohol |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method requiring minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it subtracts signals from atmospheric CO₂ and H₂O from the final sample spectrum.

-

Sample Application: Place a small amount of the solid 4-(2-Hydroxypropan-2-yl)benzoic acid powder directly onto the ATR crystal.

-

Pressure Application: Lower the ATR press arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) is analyzed by identifying the key absorption bands and assigning them to their corresponding functional groups.

IR (ATR) Analysis Workflow Diagram

Caption: Workflow for IR spectral acquisition using ATR.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Mass Spectrum Analysis (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, creating a characteristic "fingerprint" for a molecule.

Key Features of the EI Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak corresponds to the intact molecule with one electron removed. For 4-(2-Hydroxypropan-2-yl)benzoic acid, this peak will be observed at m/z = 180.[1]

-

Major Fragmentation Pathways:

-

Loss of a Methyl Group ([M-15]⁺): The most prominent fragmentation is the loss of a methyl radical (•CH₃) from the isopropyl group. This results in a highly stable tertiary carbocation, which is why the peak at m/z = 165 is the base peak (most intense) in the spectrum.[1]

-

Loss of Water ([M-18]⁺): Dehydration, the loss of a water molecule (H₂O) from the alcohol moiety, is another common fragmentation pathway, leading to a peak at m/z = 162 .[1]

-

Loss of a Carboxyl Radical ([M-45]⁺): Cleavage of the carboxylic acid group (•COOH) results in a fragment at m/z = 135 .

-

Acylium Ion Formation ([M-17]⁺): Loss of the hydroxyl radical (•OH) from the carboxylic acid group forms a stable acylium ion at m/z = 163 .

-

Other Fragments: A peak at m/z = 43 is also significant, corresponding to the isopropyl cation [C₃H₇]⁺.[1] The benzoyl cation at m/z = 105 and the phenyl cation at m/z = 77, common in the spectra of benzoic acid derivatives, may also be observed.[12]

-

Table 4: Summary of Key Mass Spectrometry Fragments (EI)

| m/z Value | Proposed Fragment Ion | Identity of Lost Neutral/Radical |

| 180 | [C₁₀H₁₂O₃]⁺ | Molecular Ion (M⁺) |

| 165 | [M - CH₃]⁺ | •CH₃ |

| 162 | [M - H₂O]⁺ | H₂O |

| 135 | [M - COOH]⁺ | •COOH |

| 77 | [C₆H₅]⁺ | C₄H₇O₃• |

| 43 | [C₃H₇]⁺ | C₇H₅O₃• |

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating and identifying volatile and semi-volatile compounds.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

-

Optional Derivatization: For GC analysis, carboxylic acids and alcohols can produce tailing peaks. Derivatization (e.g., silylation) can improve chromatographic performance, though it is not always necessary.

-

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC injection port, which is heated to vaporize the sample.

-

The sample is carried by an inert gas (e.g., helium) through a capillary column. The column is housed in an oven that follows a temperature program to separate compounds based on their boiling points and interactions with the column's stationary phase.

-

-

MS Analysis (EI):

-

As compounds elute from the GC column, they enter the MS ion source.

-

In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. This energy level is standardized to allow for reproducible spectra that can be compared to library databases.[13]

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

A detector records the abundance of each ion.

-

-

Data Analysis:

-

A total ion chromatogram (TIC) is generated, showing signal intensity versus retention time.

-

A mass spectrum is generated for each peak in the TIC.

-

The molecular ion is identified, and the fragmentation pattern is analyzed to confirm the structure. The spectrum can also be compared against a spectral library like the NIST database for confident identification.[1]

-

GC-MS Analysis Workflow Diagram

Caption: Workflow for structural analysis using GC-MS.

Conclusion: An Integrated Approach

While each spectroscopic technique provides invaluable data, their true power lies in their combined application. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy rapidly confirms the presence of key functional groups (-COOH, -OH, C=O). Finally, mass spectrometry provides the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Together, these techniques provide an unambiguous and comprehensive characterization of 4-(2-Hydroxypropan-2-yl)benzoic acid, ensuring its identity and purity for any scientific application.

References

-

Chemsrc. (2025). 4-(2-Hydroxy-2-propyl)benzoic Acid | CAS#:3609-50-5. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Hydroxypropan-2-yl)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Hydroxypropan-2-yl)benzoic acid | C10H12O3 | CID 226122. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Can someone explain the mass spectrum of benzoic acid?. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

Zaikin, V. G. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

JOVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

University of Wisconsin. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

Sources

- 1. 4-(2-Hydroxypropan-2-yl)benzoic acid | C10H12O3 | CID 226122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(2-Hydroxy-2-propyl)benzoic acid 95% | CAS: 3609-50-5 | AChemBlock [achemblock.com]

- 3. 4-(2-Hydroxy-2-propyl)benzoic Acid | CAS#:3609-50-5 | Chemsrc [chemsrc.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. rsc.org [rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 10. echemi.com [echemi.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. homework.study.com [homework.study.com]

- 13. tsapps.nist.gov [tsapps.nist.gov]

Solubility of 4-(2-Hydroxypropan-2-yl)benzoic acid in different solvents

An In-depth Technical Guide on the Solubility of 4-(2-Hydroxypropan-2-yl)benzoic acid in Different Solvents

Authored by: A Senior Application Scientist

Foreword

For the researcher, scientist, and drug development professional, understanding the solubility of a compound is a cornerstone of successful formulation and application. This guide provides a comprehensive technical overview of the solubility of 4-(2-Hydroxypropan-2-yl)benzoic acid. In the absence of extensive published quantitative solubility data for this specific molecule, this document leverages established principles of physical chemistry, data from structurally analogous compounds, and detailed experimental protocols to empower researchers in their own investigations. The methodologies and theoretical frameworks presented herein are designed to be a self-validating system for the rigorous determination and understanding of the solubility profile of 4-(2-Hydroxypropan-2-yl)benzoic acid.

Introduction to 4-(2-Hydroxypropan-2-yl)benzoic acid

4-(2-Hydroxypropan-2-yl)benzoic acid is an organic compound with the molecular formula C10H12O3[1][2]. Its structure features a benzoic acid moiety substituted with a 2-hydroxypropan-2-yl group at the para position. This unique combination of a carboxylic acid, an aromatic ring, and a tertiary alcohol imparts specific physicochemical properties that govern its behavior in various solvent systems.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 180.20 g/mol | [1] |

| IUPAC Name | 4-(2-hydroxypropan-2-yl)benzoic acid | [1] |

| CAS Number | 3609-50-5 | [3] |

| Predicted LogP | 1.61 - 1.9 | [1][3] |

The presence of both a hydrogen bond donor (hydroxyl and carboxyl groups) and acceptor (carbonyl and hydroxyl oxygens), along with a nonpolar benzene ring, suggests a nuanced solubility profile that will be explored in this guide.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process, where the rate of dissolution of the solid into the solvent equals the rate of precipitation of the solute from the solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents[4].

For 4-(2-Hydroxypropan-2-yl)benzoic acid, its solubility is influenced by:

-

Polarity: The carboxylic acid and tertiary alcohol groups are polar and capable of hydrogen bonding, while the benzene ring is non-polar. The overall polarity of the molecule will dictate its affinity for different solvents.

-

Hydrogen Bonding: The ability of the hydroxyl and carboxyl groups to form hydrogen bonds with solvent molecules is a critical factor in its solubility in protic solvents like water and alcohols.

-

pH: As a carboxylic acid, the solubility of 4-(2-Hydroxypropan-2-yl)benzoic acid in aqueous solutions is highly dependent on pH. In basic solutions, it will deprotonate to form the more soluble carboxylate salt[5][6].

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic[7][8].

The Influence of pH on Solubility

The carboxylic acid group of 4-(2-Hydroxypropan-2-yl)benzoic acid is weakly acidic. In an aqueous environment, an equilibrium exists between the undissociated acid (less soluble) and the dissociated carboxylate anion (more soluble). This equilibrium is governed by the pKa of the carboxylic acid and the pH of the solution.

As the pH of the solution increases above the pKa of the carboxylic acid, the equilibrium shifts towards the formation of the more soluble carboxylate salt, thus increasing the overall solubility of the compound[5][6][9][10]. Conversely, in acidic solutions (pH below the pKa), the compound will exist predominantly in its less soluble, protonated form.

Figure 1: The effect of pH on the ionization state and solubility of an acidic compound.

Predicted and Analog-Based Solubility Profile

While specific experimental data for 4-(2-Hydroxypropan-2-yl)benzoic acid is scarce, we can infer its likely solubility behavior by examining structurally similar compounds such as benzoic acid, 4-hydroxybenzoic acid, and 4-methoxybenzoic acid.

-

Benzoic Acid: Generally has low solubility in water but is soluble in many organic solvents[11][12].

-

4-Hydroxybenzoic Acid: Slightly soluble in water and soluble in organic solvents[13].

-

4-Methoxybenzoic Acid: Sparingly soluble in cold water but highly soluble in alcohols, ethers, and ketones[14].

Based on these analogs and the structure of 4-(2-Hydroxypropan-2-yl)benzoic acid, the following solubility profile is predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly soluble in water; Soluble in alcohols | The carboxylic acid and hydroxyl groups can hydrogen bond with protic solvents. The non-polar backbone limits aqueous solubility. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | Soluble | Dipole-dipole interactions between the solvent and the polar functional groups of the solute will promote dissolution. |

| Non-Polar | Hexane, Toluene | Poorly soluble | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |

| Ethers & Esters | Diethyl ether, Ethyl acetate | Moderately soluble to Soluble | These solvents have intermediate polarity and can act as hydrogen bond acceptors, facilitating dissolution. |

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached[15][16][17].

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining the solubility of 4-(2-Hydroxypropan-2-yl)benzoic acid.

Figure 2: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

Materials:

-

4-(2-Hydroxypropan-2-yl)benzoic acid (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, hexane)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation:

-

Prepare a stock solution of 4-(2-Hydroxypropan-2-yl)benzoic acid of known concentration in a suitable solvent (e.g., methanol) for creating a calibration curve.

-

Prepare a series of calibration standards by diluting the stock solution.

-

-

Equilibration:

-

Add an excess amount of solid 4-(2-Hydroxypropan-2-yl)benzoic acid to a series of vials containing a known volume of each test solvent. The excess solid ensures that a saturated solution is formed.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to reach equilibrium (typically 24 to 72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, either centrifuge the sample and take the supernatant or filter the sample through a 0.22 µm syringe filter.

-

-

Analysis:

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards using HPLC-UV or UV-Vis spectrophotometry. For HPLC, a C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic acid) and UV detection at an appropriate wavelength (e.g., 240 nm) is a good starting point.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standards.

-

-

Calculation:

-

Determine the concentration of 4-(2-Hydroxypropan-2-yl)benzoic acid in the diluted samples from the calibration curve.

-

Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner, typically in a table.

Example Data Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |